An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-1H-indazol-3-amine
An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-1H-indazol-3-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its substituted indazole core is a privileged scaffold found in numerous biologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties of 4-chloro-1H-indazol-3-amine, its synthesis, and its potential applications in drug development, with a focus on presenting clear, actionable data for researchers.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug design and development. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Table 1: Physicochemical Data for 4-chloro-1H-indazol-3-amine
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | --INVALID-LINK-- |
| Molecular Weight | 167.60 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 159-162 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 408.7 ± 25.0 °C at 760 mmHg | --INVALID-LINK-- |
| pKa (Predicted) | 13.72 ± 0.40 | --INVALID-LINK-- |
| LogP (Calculated) | 1.80 | --INVALID-LINK-- |
| Solubility | No experimental data available. |
Synthesis of 4-chloro-1H-indazol-3-amine
The synthesis of 4-chloro-1H-indazol-3-amine can be achieved via the cyclization of a substituted benzonitrile with hydrazine. The following experimental protocol is adapted from the initial steps described in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, for which 4-chloro-1H-indazol-3-amine is a precursor.[1][2][3][4][5]
Experimental Protocol: Synthesis of 4-chloro-1H-indazol-3-amine
Materials:
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2,6-dichlorobenzonitrile
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Hydrazine hydrate
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Sodium acetate
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N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
Procedure:
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To a solution of 2,6-dichlorobenzonitrile in NMP or DMSO, add sodium acetate (1.2 equivalents) and hydrazine hydrate (2 equivalents).
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Heat the reaction mixture to 60 °C.
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Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into ice-cold water to precipitate the product.
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Collect the precipitate by filtration and wash with water.
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Dry the solid under vacuum to yield 4-chloro-1H-indazol-3-amine.
Note: This is a generalized protocol. Reaction times, concentrations, and purification methods may require optimization for yield and purity.
Diagram: Synthetic Workflow for 4-chloro-1H-indazol-3-amine
Caption: Synthetic workflow for 4-chloro-1H-indazol-3-amine.
Biological Activity and Signaling Pathways
Direct experimental evidence for the specific biological targets and signaling pathways of 4-chloro-1H-indazol-3-amine is limited in publicly available literature. However, the indazole scaffold is a well-established pharmacophore in kinase inhibitors. Derivatives of 4-chloro-1H-indazol-3-amine have been investigated as inhibitors of various kinases, suggesting that this compound could serve as a foundational fragment for the development of novel kinase inhibitors.
The broader class of 3-aminoindazoles has been explored for a range of biological activities, including the inhibition of enzymes relevant to cancer and other diseases.[1] For instance, related compounds have been identified as inhibitors of glycogen synthase kinase 3β (GSK-3β) and tyrosine kinases.
Given the absence of specific signaling pathway data for the title compound, a logical diagram illustrating its role as a scaffold in drug discovery is presented below.
Diagram: Role of 4-chloro-1H-indazol-3-amine in Drug Discovery
Caption: The role of 4-chloro-1H-indazol-3-amine in a typical drug discovery workflow.
Conclusion
4-chloro-1H-indazol-3-amine is a key synthetic intermediate with favorable physicochemical properties for its use in drug discovery programs. While comprehensive experimental data on its solubility and biological activity are yet to be fully elucidated, its structural alerts and the known activities of its derivatives highlight its potential as a scaffold for developing novel therapeutics, particularly in the area of kinase inhibition. The provided data and protocols offer a valuable resource for researchers initiating studies with this compound.
References
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Buy 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine [smolecule.com]
- 4. 4-chloro-1H-indazol-3-amine | CAS#:20925-60-4 | Chemsrc [chemsrc.com]
- 5. 4-Chloro-1H-indazol-7-amine|CAS 100959-52-2 [benchchem.com]
